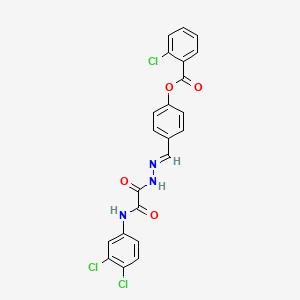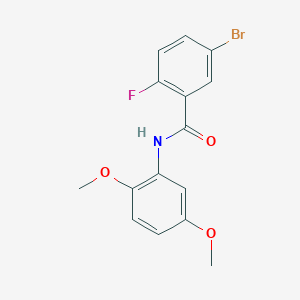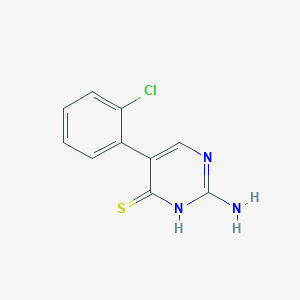
2-Methoxybutyl P-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybutyl P-toluenesulfonate is an organic compound with the molecular formula C12H18O4S. It is a derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with 2-methoxybutanol. This compound is known for its role as an intermediate in organic synthesis, particularly in substitution reactions.
Preparation Methods
2-Methoxybutyl P-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonic acid with 2-methoxybutanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
On an industrial scale, the production of this compound involves similar esterification processes but may include additional purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
2-Methoxybutyl P-toluenesulfonate is primarily involved in nucleophilic substitution reactions, particularly the SN2 mechanism. In these reactions, the compound acts as an electrophile, with the p-toluenesulfonate group serving as a good leaving group. Common reagents used in these reactions include nucleophiles such as alkoxides, thiolates, and amines.
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with sodium methoxide, the product is 2-methoxybutyl methyl ether. The reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the SN2 mechanism.
Scientific Research Applications
2-Methoxybutyl P-toluenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of ethers and other substituted products.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The primary mechanism by which 2-Methoxybutyl P-toluenesulfonate exerts its effects is through nucleophilic substitution reactions. The p-toluenesulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the carbon atom bonded to the sulfonate ester. This results in the formation of new carbon-nucleophile bonds and the release of the p-toluenesulfonate anion.
Comparison with Similar Compounds
2-Methoxybutyl P-toluenesulfonate can be compared with other sulfonate esters such as methyl p-toluenesulfonate and ethyl p-toluenesulfonate. These compounds share similar reactivity patterns, particularly in nucleophilic substitution reactions. this compound is unique due to the presence of the methoxybutyl group, which can impart different physical and chemical properties to the compound.
Similar Compounds
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Butyl p-toluenesulfonate
These compounds are all esters of p-toluenesulfonic acid and are used in similar types of reactions, but their specific applications and properties may vary depending on the alkyl group attached to the sulfonate ester.
Properties
CAS No. |
55524-92-0 |
|---|---|
Molecular Formula |
C12H18O4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
3-methoxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-8-11(2)15-3/h4-7,11H,8-9H2,1-3H3 |
InChI Key |
HISPATBMMMNTSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)
![11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11961040.png)



![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)






